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molecular formula C8H9F2N B1340518 1-(2,6-difluorophenyl)-N-methylmethanamine CAS No. 392691-62-2

1-(2,6-difluorophenyl)-N-methylmethanamine

Cat. No. B1340518
M. Wt: 157.16 g/mol
InChI Key: XPBNFWNPKIKOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506901B2

Procedure details

Prepared from 2,6-difluoro-N-methyl-benzamide (3.2 g, 18.7 mmol) and borane-methylsulfide (47 mL of a 2 M solution in toluene) according to the procedure used for example 84 (Step B) to give 1.5 g of the title compound which was used directly in the next prep.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[C:4]([NH:6][CH3:7])=O.B.CSC>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][NH:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
FC1=C(C(=O)NC)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.CSC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CNC)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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